

Btk-IN-8 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *Btk-IN-8*

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Application Notes and Protocols for Btk-IN-8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **Btk-IN-8**, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended to guide researchers in the effective use of **Btk-IN-8** in various experimental settings.

Product Information

- Product Name: **Btk-IN-8**
- Mechanism of Action: Covalent inhibitor of Bruton's tyrosine kinase (BTK).
- Molecular Formula: $C_{26}H_{36}N_6O_3$
- Molecular Weight: 480.60 g/mol [\[1\]](#)[\[2\]](#)

Solubility

Establishing the appropriate solvent and concentration is critical for the successful application of **Btk-IN-8** in any experiment. Below is a summary of its solubility in common laboratory solvents. Please note that while direct quantitative solubility data for **Btk-IN-8** is limited, the following table is based on available information and data from structurally similar BTK

inhibitors. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Solvent	Solubility (Estimated)	Concentration (mM)	Notes
DMSO	≥ 20 mg/mL	≥ 41.6 mM	Btk-IN-8 is readily soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Ethanol	~5-9 mg/mL	~10.4-18.7 mM	Btk-IN-8 shows moderate solubility in ethanol. This can be used as an alternative solvent for certain applications.
Water	Insoluble	-	Btk-IN-8 is poorly soluble in aqueous solutions, including water and phosphate-buffered saline (PBS).
PBS (pH 7.2)	Sparingly Soluble	-	Similar to water, solubility is very low. To prepare working solutions in aqueous buffers, it is advised to first dissolve Btk-IN-8 in DMSO and then dilute with the buffer of choice.

Note: The solubility of a similar BTK inhibitor, Fenebrutinib, is approximately 20 mg/mL in DMSO and 5 mg/mL in ethanol. Another BTK inhibitor is reported to have a solubility of 86 mg/mL in fresh DMSO and 9 mg/mL in ethanol. These values provide a useful reference for **Btk-IN-8**.

Preparation of Stock Solutions

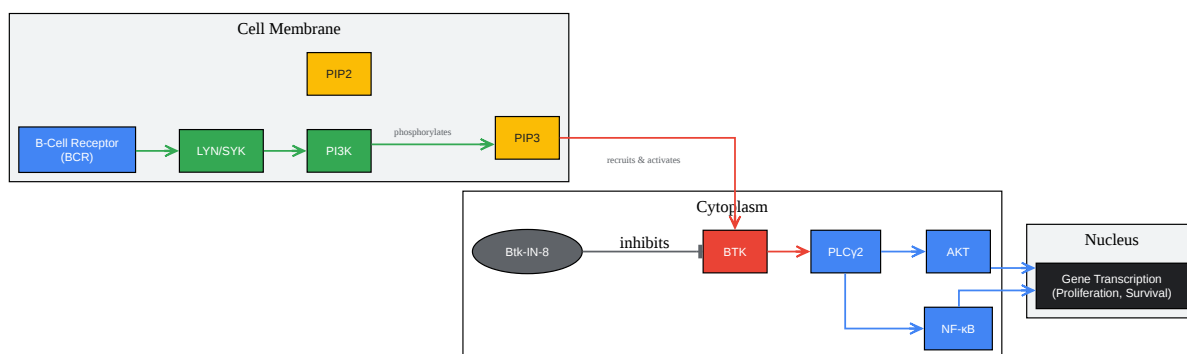
For accurate and reproducible results, it is essential to prepare and store stock solutions of **Btk-IN-8** correctly.

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out 4.81 mg of **Btk-IN-8** powder.
- Dissolving: Add 1 mL of anhydrous DMSO to the powder.
- Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).^[1]

BTK Signaling Pathway

Btk-IN-8 exerts its effects by inhibiting Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is key to interpreting experimental results.



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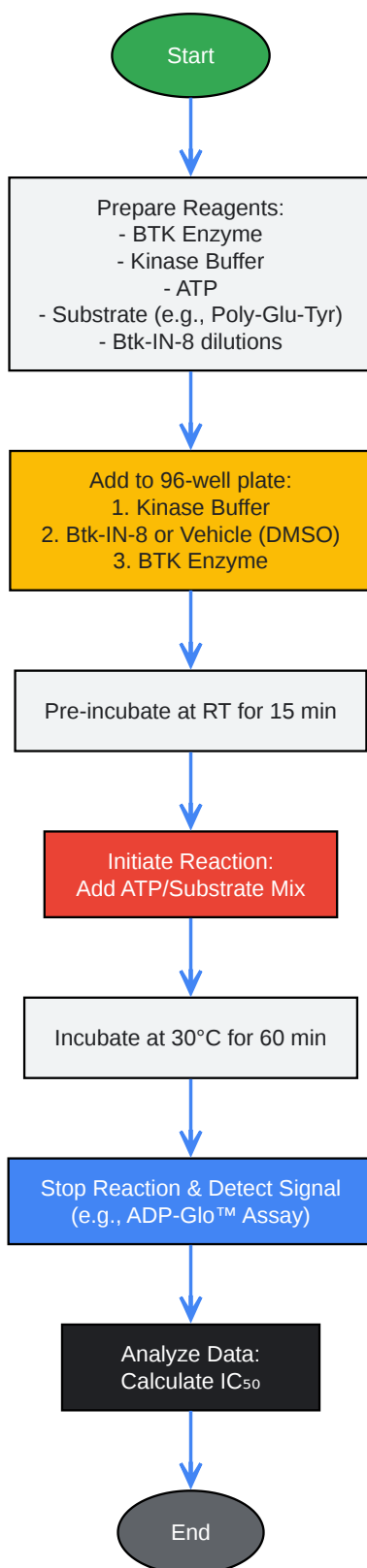
Caption: BTK Signaling Pathway and the inhibitory action of **Btk-IN-8**.

Experimental Protocols

The following are detailed protocols for common experiments involving BTK inhibitors.

In Vitro BTK Kinase Assay

This assay is designed to determine the direct inhibitory effect of **Btk-IN-8** on the enzymatic activity of purified BTK.



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Caption: Workflow for an in vitro BTK kinase assay.

Materials:

- Purified recombinant BTK enzyme
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)
- ATP
- BTK substrate (e.g., Poly-(Glu, Tyr) 4:1)
- **Btk-IN-8**
- DMSO (vehicle control)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 96-well white plates

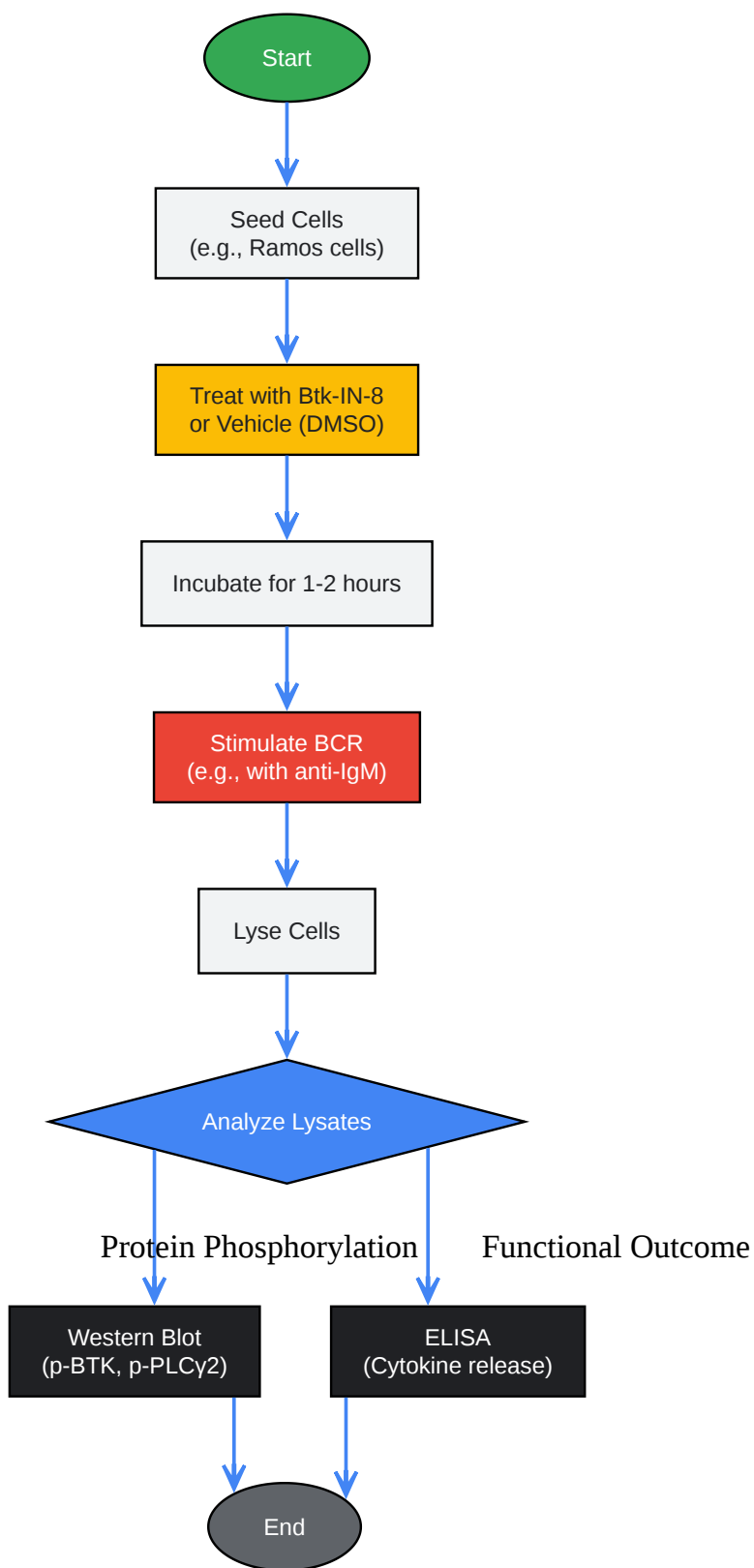
Procedure:

- Prepare **Btk-IN-8** dilutions: Serially dilute the 10 mM **Btk-IN-8** stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control with the same final concentration of DMSO.
- Assay Setup: In a 96-well plate, add the following in order:
 - 2.5 μL of serially diluted **Btk-IN-8** or vehicle control.
 - 5 μL of BTK enzyme solution (concentration to be optimized for linear reaction kinetics).
- Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
- Reaction Initiation: Add 2.5 μL of a 4X ATP/Substrate mixture to each well to start the kinase reaction. The final concentrations of ATP and substrate should be at or near their respective K_m values for BTK.
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

- **Signal Detection:** Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
- **Data Analysis:** Determine the IC₅₀ value of **Btk-IN-8** by plotting the percentage of BTK inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for BTK Inhibition

This protocol describes how to assess the inhibitory effect of **Btk-IN-8** on BTK signaling in a cellular context, for example, using a B-cell lymphoma cell line like Ramos.



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Caption: Workflow for a cell-based BTK inhibition assay.

Materials:

- B-cell line (e.g., Ramos, TMD8)[3]
- Complete cell culture medium
- **Btk-IN-8** stock solution (10 mM in DMSO)
- BCR stimulus (e.g., anti-IgM antibody)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLC γ 2, anti-PLC γ 2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate for Western blotting

Procedure:

- Cell Culture: Culture cells under standard conditions.
- Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
- Inhibitor Treatment: Treat the cells with various concentrations of **Btk-IN-8** or vehicle (DMSO) for 1-2 hours. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
- BCR Stimulation: Stimulate the B-cell receptors by adding a stimulating agent like anti-IgM antibody for a short period (e.g., 10-15 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phosphorylated and total BTK, as well as downstream targets like PLC γ 2. A loading control like GAPDH should also be probed.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities to determine the effect of **Btk-IN-8** on the phosphorylation of BTK and its downstream signaling proteins.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling **Btk-IN-8**.
- Handle the compound in a well-ventilated area.
- Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[4]

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